molecular formula C18H24F4O3S B5371616 S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate

S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate

Cat. No.: B5371616
M. Wt: 396.4 g/mol
InChI Key: NCMJCEODLBBSIV-UHFFFAOYSA-N
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Description

S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups, a hydroxyphenyl moiety, and a tetrafluoromethoxy group, which contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate typically involves multiple steps, starting with the preparation of key intermediates One common route involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with appropriate reagents to introduce the tetrafluoromethoxy groupThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Chemistry: In chemistry, S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: It may also be investigated for its potential therapeutic effects in various diseases .

Industry: In the industrial sector, this compound can be used as a stabilizer in polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile additive in different industrial processes .

Mechanism of Action

The mechanism of action of S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate involves its interaction with molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The tetrafluoromethoxy group may enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate stands out due to the presence of the tetrafluoromethoxy group, which imparts unique chemical properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

S-(3,5-ditert-butyl-4-hydroxyphenyl) 2,3,3,3-tetrafluoro-2-methoxypropanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F4O3S/c1-15(2,3)11-8-10(9-12(13(11)23)16(4,5)6)26-14(24)17(19,25-7)18(20,21)22/h8-9,23H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMJCEODLBBSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(=O)C(C(F)(F)F)(OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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